4-Iodoquinolin-3-OL
Overview
Description
4-Iodoquinolin-3-OL is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of an iodine atom at the fourth position and a hydroxyl group at the third position on the quinoline ring
Scientific Research Applications
4-Iodoquinolin-3-OL has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: It has potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Industry: It is employed in the development of dyes, pigments, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodoquinolin-3-OL typically involves the iodination of quinolin-3-OL. One common method is the Sandmeyer reaction, where quinolin-3-OL is treated with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom at the fourth position.
Another approach involves the direct iodination of quinolin-3-OL using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and high throughput. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining popularity in industrial settings to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Iodoquinolin-3-OL undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups, such as amino, nitro, or alkyl groups, using appropriate reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, sodium nitrite, and alkyl halides are commonly used under conditions such as reflux or room temperature.
Oxidation: Potassium permanganate in acidic or neutral medium, or chromium trioxide in acetic acid, are typical oxidizing agents.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol are frequently used reducing agents.
Major Products
Substitution: Products include 4-aminoquinolin-3-OL, 4-nitroquinolin-3-OL, and 4-alkylquinolin-3-OL.
Oxidation: The major product is 4-iodoquinolin-3-one.
Reduction: The major product is 4-iodotetrahydroquinolin-3-OL.
Mechanism of Action
The mechanism of action of 4-Iodoquinolin-3-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom enhances the compound’s ability to form halogen bonds with biological molecules, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodoquinolin-4-OL
- 5-Iodoquinoline
- 4-Chloroquinolin-3-OL
- 4-Bromoquinolin-3-OL
Uniqueness
4-Iodoquinolin-3-OL is unique due to the specific positioning of the iodine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits enhanced halogen bonding and hydrogen bonding capabilities, making it a valuable compound in various applications .
Properties
IUPAC Name |
4-iodoquinolin-3-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO/c10-9-6-3-1-2-4-7(6)11-5-8(9)12/h1-5,12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQQTZDRIUELBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)O)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315584 | |
Record name | 4-Iodo-3-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101315584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32435-62-4 | |
Record name | 4-Iodo-3-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32435-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-3-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101315584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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